4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde
CAS No.: 1180091-70-6
Cat. No.: VC4147949
Molecular Formula: C19H21NO5S
Molecular Weight: 375.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1180091-70-6 |
|---|---|
| Molecular Formula | C19H21NO5S |
| Molecular Weight | 375.44 |
| IUPAC Name | 4-[2-[1-(1,1-dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde |
| Standard InChI | InChI=1S/C19H21NO5S/c1-13-9-18(14(2)20(13)16-7-8-26(23,24)12-16)19(22)11-25-17-5-3-15(10-21)4-6-17/h3-6,9-10,16H,7-8,11-12H2,1-2H3 |
| Standard InChI Key | LSWBBTFICOPDHC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1C2CCS(=O)(=O)C2)C)C(=O)COC3=CC=C(C=C3)C=O |
Introduction
The compound 4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde is a complex organic molecule that combines several functional groups, including a benzaldehyde moiety, a pyrrole ring, and a thiolan derivative. This article aims to provide a comprehensive overview of this compound, focusing on its chemical structure, potential synthesis methods, and any available research findings.
Chemical Formula and Molecular Weight
The chemical formula for 4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde can be deduced from its components:
-
Benzaldehyde part: C7H6O
-
2-Oxoethoxy part: C2H3O2
-
1,1-Dioxothiolan-3-yl part: C3H5O2S
-
2,5-Dimethylpyrrol-3-yl part: C6H9N
Combining these components gives a molecular formula of C18H23NO5S. The molecular weight can be calculated based on the atomic masses of carbon (C=12.01), hydrogen (H=1.008), nitrogen (N=14.01), oxygen (O=16.00), and sulfur (S=32.07), resulting in a molecular weight of approximately 371.42 g/mol.
Structural Components
-
Benzaldehyde: Provides an aldehyde functional group, which is reactive and can participate in various chemical reactions.
-
2-Oxoethoxy: Acts as a linker between the benzaldehyde and the pyrrole-thiolan moiety.
-
1,1-Dioxothiolan-3-yl: Contributes a sulfur-containing ring with two oxygen atoms attached to the sulfur, forming a sulfone.
-
2,5-Dimethylpyrrol-3-yl: Introduces a nitrogen-containing heterocyclic ring with two methyl groups.
Synthesis Methods
The synthesis of 4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde could involve several steps:
-
Preparation of 2,5-Dimethylpyrrole: This can be achieved through the reaction of succinaldehyde with ammonia in the presence of a catalyst.
-
Introduction of the Thiolan Moiety: This might involve the reaction of the pyrrole derivative with a suitable thiolan precursor.
-
Attachment of the 2-Oxoethoxy Linker: This could be done through an etherification reaction.
-
Final Attachment to Benzaldehyde: This step might involve an esterification or etherification reaction depending on the specific conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume